![molecular formula C18H27ClN4O2 B6579665 N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide CAS No. 1049474-81-8](/img/structure/B6579665.png)
N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide
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Overview
Description
The compound is a potent and selective D4 dopamine receptor ligand . It has been used as a lead in drug development, with modifications made to its amide bond and alkyl chain linking the benzamide moiety to the piperazine ring .
Synthesis Analysis
The compound has been synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Other methods for the synthesis of piperazine derivatives, which may be relevant, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The empirical formula of the compound is C20H24ClN3O2 and it has a molecular weight of 373.88 . The IR, 1H NMR, 13C NMR, and Mass spectroscopic data of the compound have been reported .Chemical Reactions Analysis
The compound was synthesized via N-alkylation, which is a type of substitution reaction . Other reactions involved in the synthesis of similar compounds include cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The compound is a solid and is soluble in DMSO but insoluble in water . Its SMILES string is COc1cccc(c1)C(=O)NCCN2CCN(CC2)c3ccc(Cl)cc3 .Scientific Research Applications
Dopamine D4 Receptor Ligand
This compound is a potent and selective ligand for the dopamine D4 receptor . This means it can bind to this specific receptor and potentially modulate its activity. This could have implications in the study and treatment of conditions related to the dopamine system, such as Parkinson’s disease and schizophrenia.
Pharmaceutical Research
The compound is used as a pharmaceutical secondary standard . This means it serves as a reference material in pharmaceutical research and quality control testing. It can be used to ensure the accuracy of analyses in these contexts.
Biochemical and Physiological Actions
The compound has been found to have certain biochemical and physiological actions . However, the specific details of these actions are not provided in the available sources.
Potential Antiviral Activity
While not directly mentioned, compounds with similar structures have been studied for their antiviral activity . It’s possible that this compound could also have potential antiviral properties, but further research would be needed to confirm this.
Mechanism of Action
Target of Action
The compound, also known as F5266-0402 or VU0640102-1, primarily targets the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D4 subtype is known to influence cognitive and emotional processes .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical reaction .
Biochemical Pathways
Upon binding to the D4 dopamine receptor, the compound influences the dopaminergic pathways in the brain . These pathways play crucial roles in a variety of functions including reward, memory, and motor control among others .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it can influence various neurological processes, potentially leading to changes in cognition and emotion .
properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN4O2/c1-14(2)13-21-18(25)17(24)20-7-8-22-9-11-23(12-10-22)16-5-3-15(19)4-6-16/h3-6,14H,7-13H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFFAOVHAIMBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide |
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